

A Comprehensive Technical Guide to N-acetyl-N-methyl-D-Alanine

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Compound of Interest

Compound Name: *N-acetyl-N-methyl-D-Alanine*

Cat. No.: *B15300691*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-acetyl-N-methyl-D-alanine**, a modified amino acid derivative. The document details its physicochemical properties, outlines plausible experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on related molecular structures.

Core Molecular Properties

N-acetyl-N-methyl-D-alanine is a derivative of the D-isoform of the amino acid alanine, featuring both an N-acetyl and an N-methyl group. These modifications significantly alter the polarity, steric profile, and metabolic stability of the parent amino acid, making it a molecule of interest in peptide chemistry and drug design.

Property	Data	Reference
Molecular Formula	C ₆ H ₁₁ NO ₃	[1]
Average Molecular Weight	145.158 g/mol	[1]
Monoisotopic Mass	145.07389321 u	[1]
IUPAC Name	(2R)-2-(N-methylacetamido)propanoic acid	
Canonicalized	True	[1]
Complexity	155	[1]
Rotatable Bond Count	2	[1]

Experimental Protocols

Detailed experimental protocols for **N-acetyl-N-methyl-D-alanine** are not readily available in public literature. However, based on standard organic chemistry procedures for the modification of amino acids, the following sections outline robust, generalized methodologies for its synthesis and characterization.

Synthesis Protocol: N-methylation of N-acetyl-D-alanine

A common route to introduce an N-methyl group to an N-acetylated amino acid is via methylation. The following protocol is a generalized procedure.

Objective: To synthesize **N-acetyl-N-methyl-D-alanine** from N-acetyl-D-alanine.

Materials:

- N-acetyl-D-alanine (≥98% purity)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)

- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), 1M solution
- Ethyl acetate
- Hexanes

Procedure:

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-acetyl-D-alanine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the starting material in anhydrous THF.
- Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the amide nitrogen.
- Methylation: Cool the reaction mixture back to 0°C . Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO_3 at 0°C .
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and then brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure **N-acetyl-N-methyl-D-alanine**.

Characterization Protocol: Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.

Objective: To verify the mass of **N-acetyl-N-methyl-D-alanine**.

Methodology (based on LC-MS/MS analysis of related compounds^[2]):

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of the purified product in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ for analysis.
- **Liquid Chromatography (LC):**
 - **Column:** C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
 - **Mobile Phase A:** Water with 0.1% formic acid.
 - **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
 - **Gradient:** Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
 - **Flow Rate:** 0.3 mL/min.
 - **Injection Volume:** 5 μL .
- **Mass Spectrometry (MS):**
 - **Instrument:** A high-resolution mass spectrometer such as a Q-Exactive or TOF instrument.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Expected Ion: The primary ion expected is the protonated molecule $[M+H]^+$ at m/z 146.0817.
- MS Scan Range: Scan from m/z 50 to 500.
- Fragmentation (MS/MS): Perform data-dependent fragmentation on the precursor ion (m/z 146.0817) to obtain a characteristic fragmentation pattern for structural confirmation.

Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the detailed chemical structure of the molecule.

Objective: To elucidate the structure of **N-acetyl-N-methyl-D-alanine**.

Methodology (based on standard NMR techniques for similar small molecules[3]):

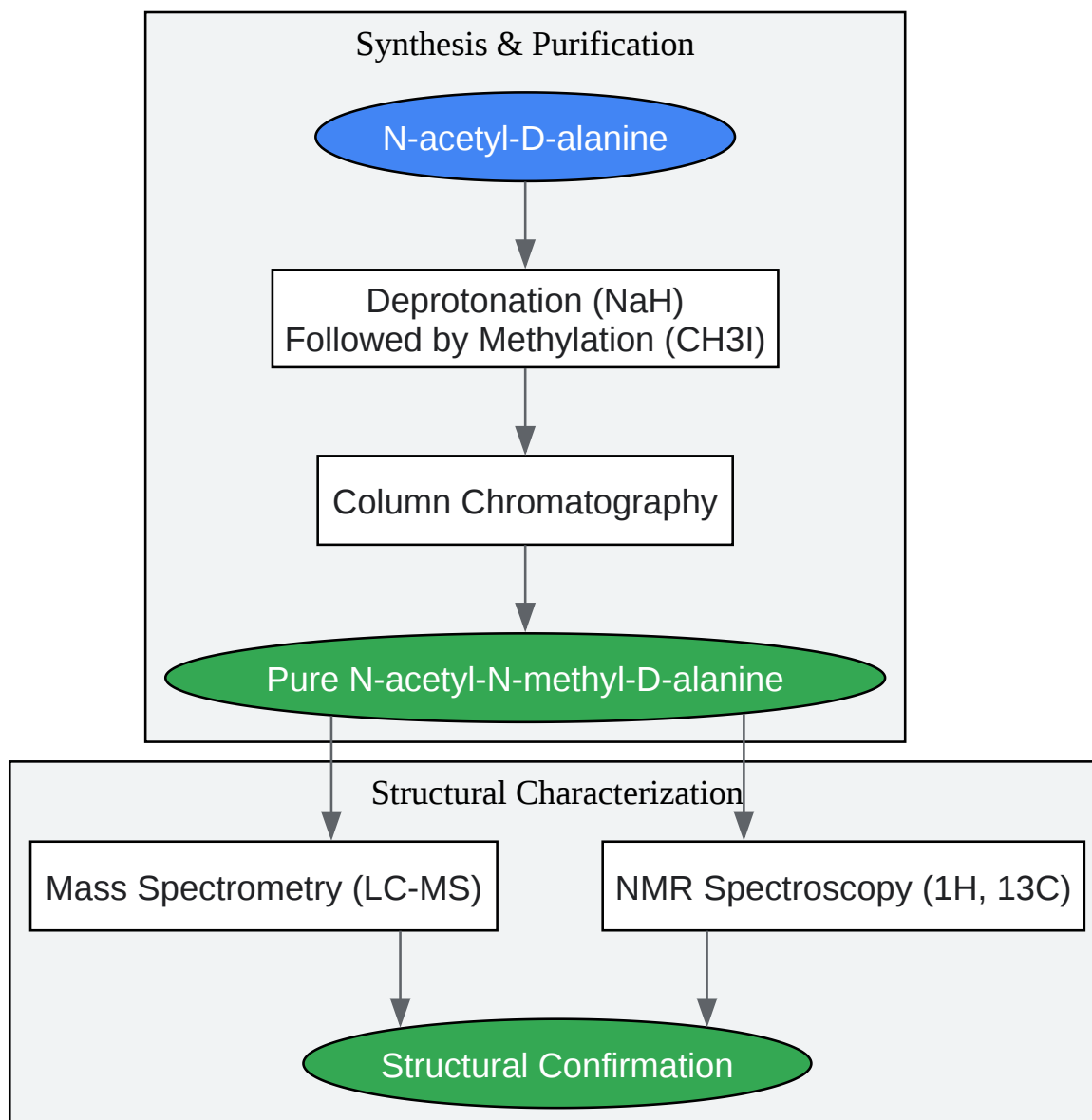
- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform- d , Methanol- d_4 , or DMSO- d_6) in an NMR tube.
- 1H NMR Spectroscopy:
 - Instrument: 400 MHz or higher NMR spectrometer.
 - Expected Signals:
 - A doublet corresponding to the C-alpha methyl protons (~1.4 ppm).
 - A singlet for the N-acetyl methyl protons (~2.1 ppm).
 - A singlet for the N-methyl protons (~2.9 ppm).
 - A quartet for the C-alpha proton (~4.5-5.0 ppm).
 - A broad singlet for the carboxylic acid proton (variable, >10 ppm, may not be observed in methanol- d_4).

- ^{13}C NMR Spectroscopy:
 - Instrument: Operated at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument).
 - Expected Signals:
 - C-alpha methyl carbon (~18 ppm).
 - N-acetyl methyl carbon (~22 ppm).
 - N-methyl carbon (~30 ppm).
 - C-alpha carbon (~55 ppm).
 - N-acetyl carbonyl carbon (~170 ppm).
 - Carboxylic acid carbonyl carbon (~175 ppm).

Visualization of Workflows and Pathways

Logical Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analytical confirmation of **N-acetyl-N-methyl-D-alanine**.

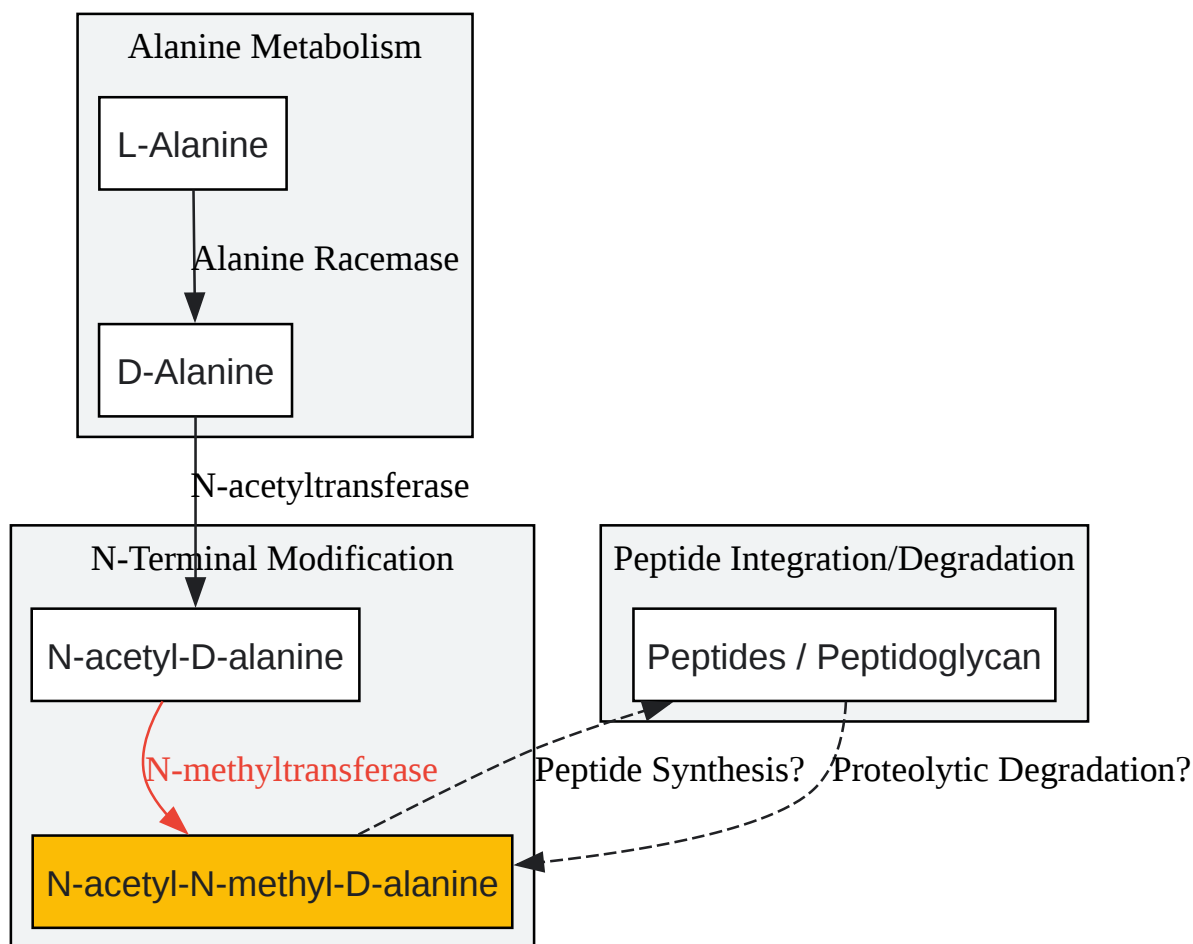


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Fig. 1: General workflow for synthesis and characterization.

Potential Metabolic Context

While the specific biological role of **N-acetyl-N-methyl-D-alanine** is not defined, its structure suggests a potential role in peptide metabolism. N-acetylation is a common modification, and D-alanine is a key component of bacterial cell wall peptidoglycan. This diagram presents a hypothetical pathway showing its relationship to D-alanine and peptide structures.



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Fig. 2: Hypothetical metabolic context of the target molecule.

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